Ethyl but-2-enoyl(propan-2-yl)carbamate
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Overview
Description
Ethyl but-2-enoyl(propan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by its unique structure, which includes an ethyl group, a but-2-enoyl group, and a propan-2-yl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl but-2-enoyl(propan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate alcohol with a carbamoyl chloride in the presence of a base. For example, the reaction of ethyl alcohol with but-2-enoyl chloride and propan-2-yl carbamoyl chloride in the presence of a base such as triethylamine can yield the desired carbamate .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl but-2-enoyl(propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as primary or secondary amines.
Substitution: Substituted carbamates or other functionalized derivatives.
Scientific Research Applications
Ethyl but-2-enoyl(propan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl but-2-enoyl(propan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl but-2-enoyl(propan-2-yl)carbamate can be compared with other carbamates such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Butyl carbamate: Contains a butyl group instead of a but-2-enoyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93423-99-5 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl N-but-2-enoyl-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-7-9(12)11(8(3)4)10(13)14-6-2/h5,7-8H,6H2,1-4H3 |
InChI Key |
XOVRJPMECJHAEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C(C)C)C(=O)C=CC |
Origin of Product |
United States |
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